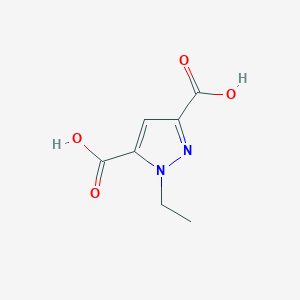

1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid

Description

Historical Context and Evolution of Pyrazole-Based Ligands and Building Blocks

The study of pyrazole (B372694) and its derivatives dates back to the late 19th century, with their initial discovery and synthesis marking a significant milestone in heterocyclic chemistry. Over the decades, the functionalization of the pyrazole ring has led to a vast library of compounds with diverse applications. Initially, research was heavily focused on the medicinal properties of pyrazole derivatives, leading to the development of numerous pharmaceuticals.

In the realm of coordination chemistry, pyrazole-based ligands have a rich history due to their ability to form stable complexes with a wide range of metal ions. The nitrogen atoms of the pyrazole ring act as excellent coordination sites, and the introduction of additional functional groups, such as carboxylates, has expanded their utility as multidentate ligands. This evolution has been pivotal in the development of coordination polymers and, more recently, metal-organic frameworks (MOFs). The systematic study of how different substituents on the pyrazole ring influence the resulting structures and properties of these materials has been a major focus of research. The introduction of an N-alkyl group, such as the ethyl group in 1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid, is a strategic modification aimed at fine-tuning the electronic and steric properties of the ligand, thereby influencing the architecture and functionality of the resulting coordination assemblies.

Academic Significance of Dicarboxylic Acid Functionality within N-Substituted Pyrazole Frameworks

The presence of two carboxylic acid groups on the N-substituted pyrazole framework is of paramount academic significance. This dicarboxylic acid functionality imparts several key features to the molecule, making it a versatile building block in crystal engineering and materials design. The carboxylate groups can be deprotonated to form strong coordination bonds with metal centers, acting as bridging ligands to construct extended one-, two-, or three-dimensional networks.

The relative positioning of the two carboxylate groups on the pyrazole ring dictates the geometry of the resulting coordination polymers and MOFs. In the case of 3,5-disubstitution, the divergent nature of the carboxylate groups is particularly conducive to the formation of porous framework materials. The N-ethyl substituent plays a crucial role in modulating the solubility of the ligand and influencing the packing of the resulting crystal structures. Furthermore, the electronic nature of the N-substituted pyrazole ring can impact the properties of the final material, such as its luminescence, magnetic behavior, or catalytic activity. The ability to systematically vary the N-substituent allows for a high degree of control over the final properties of the material, a central theme in modern materials chemistry.

Scope and Research Imperatives for this compound Studies

While the broader class of pyrazole dicarboxylic acids has been extensively studied, detailed research focusing specifically on this compound is still an emerging area. The primary research imperatives for this compound lie in its potential as a bespoke building block for the synthesis of novel MOFs and coordination polymers with tailored properties.

Key areas of investigation include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to high-purity this compound is a fundamental prerequisite for its widespread use. Thorough characterization using techniques such as NMR, IR, and mass spectrometry is essential to confirm its structure and purity.

Coordination Chemistry: A systematic exploration of its coordination behavior with a variety of metal ions is needed to understand the types of structures it can form. This includes investigating the influence of reaction conditions, such as solvent, temperature, and pH, on the resulting crystal structures.

Materials Applications: A major driving force for the study of this compound is the potential for its resulting MOFs and coordination polymers to exhibit interesting functional properties. These could include applications in gas storage and separation, catalysis, sensing, and drug delivery. The ethyl group may impart unique properties to these materials compared to their N-H or N-methyl analogues.

Due to the limited availability of specific experimental data for this compound in the public domain, the following table provides representative spectroscopic data for the closely related parent compound, 1H-pyrazole-3,5-dicarboxylic acid, to illustrate the expected spectral features.

| Spectroscopic Data for 1H-Pyrazole-3,5-dicarboxylic acid | |

| Technique | Observed Peaks/Signals |

| ¹H NMR (DMSO-d₆, 300 MHz) | δ 7.16 (s, 1H, pyrazole C4-H) |

| IR (KBr, cm⁻¹) | 3434 (O-H stretch), 1674 (C=O stretch), 1557, 1445, 1393, 1317, 1266, 1204 (pyrazole ring vibrations) researchgate.net |

| Mass Spectrum (EI, 75 eV) | m/z 156 (M⁺), 112, 67 |

It is important to note that the presence of the ethyl group in this compound would introduce additional signals in the ¹H and ¹³C NMR spectra (a quartet and a triplet for the ethyl protons) and may cause slight shifts in the other signals compared to the parent compound.

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpyrazole-3,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-2-9-5(7(12)13)3-4(8-9)6(10)11/h3H,2H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQQOEKKEZSEGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for 1 Ethyl 1h Pyrazole 3,5 Dicarboxylic Acid

De Novo Synthesis Approaches to the Pyrazole (B372694) Ring System

The formation of the pyrazole core is the foundational step in the synthesis of the target molecule. Cyclocondensation reactions are the most prevalent methods for this purpose, offering a direct route to the heterocyclic system from acyclic precursors. mdpi.commdpi.comnih.gov

The Knorr pyrazole synthesis and related methodologies are the cornerstone for constructing the pyrazole ring. nih.gov This typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.commdpi.com For the synthesis of a 3,5-dicarboxy pyrazole, a key precursor is a derivative of 2,4-dioxopentanedioic acid (or a related diketoester). nih.govbeilstein-journals.org

The reaction of diethyl 2,4-dioxopentanedioate with hydrazine hydrate (B1144303) would lead to the formation of pyrazole-3,5-dicarboxylic acid esters. nih.govnih.gov The choice of solvent and reaction conditions can influence the yield and purity of the product. Protic solvents like ethanol (B145695) are commonly used, often with acid or base catalysis to facilitate the condensation and subsequent cyclization. nih.gov

Table 1: Examples of Precursors for Pyrazole-3,5-dicarboxylate Synthesis

| 1,3-Dicarbonyl Precursor | Hydrazine Source | Resulting Pyrazole | Reference(s) |

|---|---|---|---|

| Diethyl 2,4-dioxopentanedioate | Hydrazine hydrate | Diethyl 1H-pyrazole-3,5-dicarboxylate | nih.gov |

| Diethyl acetonedicarboxylate | Ethylhydrazine | Diethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate | N/A |

This table is illustrative and based on general cyclocondensation principles.

A common challenge in pyrazole synthesis is controlling the regioselectivity when using substituted hydrazines. nih.gov However, for the synthesis of a symmetrically substituted pyrazole like the 3,5-dicarboxylic acid, this is not a concern when using unsubstituted hydrazine.

The carboxylic acid groups at the C3 and C5 positions are typically introduced by utilizing precursors that already contain these functionalities or their ester analogues. researchgate.net The use of diethyl 2,4-dioxopentanedioate, for instance, directly installs the carboxylate groups at the desired positions upon cyclization with hydrazine. nih.gov

Alternatively, a pre-formed pyrazole ring can be functionalized. However, direct carboxylation at the C3 and C5 positions of an unsubstituted pyrazole is challenging. Therefore, the most efficient strategy involves incorporating the carboxylic acid (or ester) functionalities within the acyclic precursors before the cyclization step. researchgate.net Oxidation of methyl groups at the C3 and C5 positions of a corresponding dimethylpyrazole is another potential route to the dicarboxylic acid. For instance, 3,5-dimethyl-1H-pyrazole can be oxidized using a strong oxidizing agent like potassium permanganate (B83412) to yield 1H-pyrazole-3,5-dicarboxylic acid. chemicalbook.comchemicalbook.com

N-Alkylation Methodologies for Ethyl Substitution at Pyrazole Nitrogen

Once the pyrazole-3,5-dicarboxylic acid or its ester is formed, the next crucial step is the introduction of the ethyl group at the N1 position.

Direct N-alkylation of the pyrazole ring is a common and effective method. researchgate.net This involves treating the pyrazole with an ethylating agent in the presence of a base. The choice of base and solvent is critical to ensure efficient and selective alkylation.

Table 2: Conditions for N-Ethylation of Pyrazole-3,5-dicarboxylates

| Ethylating Agent | Base | Solvent | Potential Product | Reference(s) |

|---|---|---|---|---|

| Ethyl iodide | Potassium carbonate | Dimethylformamide (DMF) | Diethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate | researchgate.net |

| Diethyl sulfate | Sodium hydroxide | Water/Dichloromethane (Phase Transfer) | Diethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate | researchgate.net |

This table presents common alkylation conditions and may require optimization for the specific substrate.

Phase transfer catalysis offers a mild and efficient alternative for N-alkylation, often providing high yields without the need for anhydrous solvents. researchgate.net The use of crystalline aluminosilicates as catalysts for gas-phase N-alkylation has also been reported as an industrially viable method. google.comgoogle.com More recent methods have explored the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst for N-alkylation, which provides an alternative to methods requiring strong bases. researchgate.netsemanticscholar.orgmdpi.com

This is the most common approach, where the pyrazole ring is first synthesized, and then the N-ethyl group is introduced. This two-step process allows for greater flexibility in the synthesis of various N-substituted pyrazoles. The N-H proton of the pyrazole ring is acidic and can be readily deprotonated by a suitable base, followed by nucleophilic attack on an ethyl electrophile. semanticscholar.org The regioselectivity of alkylation can be an issue for unsymmetrical pyrazoles, but for the symmetrical 3,5-dicarboxy pyrazole, only one N-ethylated product is possible.

Derivatization and Functionalization of 1-Ethyl-1H-pyrazole-3,5-dicarboxylic Acid

The two carboxylic acid groups in this compound are versatile handles for further chemical modifications. These functional groups can be converted into a variety of other functionalities, opening avenues for the synthesis of a wide range of derivatives.

The carboxylic acid moieties can be readily converted to esters, amides, acid chlorides, and other related functional groups using standard organic transformations. mdpi.comresearchgate.net For example, reaction with thionyl chloride can convert the dicarboxylic acid to the corresponding diacid chloride, which is a highly reactive intermediate for the synthesis of amides and esters. mdpi.com The formation of pyrazole-3-carboxamides has been reported through the reaction of the corresponding acid chloride with amines. mdpi.com

Furthermore, the pyrazole ring itself can undergo further functionalization, although the presence of two deactivating carboxyl groups can make electrophilic substitution challenging. However, transition-metal-catalyzed cross-coupling reactions at specific positions of the pyrazole ring are a powerful tool for introducing new carbon-carbon and carbon-heteroatom bonds, although this may require prior functionalization of the ring (e.g., halogenation). rsc.orgresearchgate.net

Esterification and Amidation for Structural Diversification

The presence of two carboxylic acid groups at the C3 and C5 positions of the pyrazole ring makes this compound an ideal substrate for derivatization through esterification and amidation. These reactions are fundamental for structural diversification, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for applications in medicinal chemistry and materials science.

Esterification: The conversion of the carboxylic acid groups to esters is typically achieved through standard condensation reactions. For instance, reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) via Fischer esterification can yield the corresponding dialkyl or monoalkyl esters. A more versatile approach involves the conversion of the dicarboxylic acid to a more reactive intermediate, such as a diacyl chloride. This is commonly done by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting diacyl chloride can then be reacted with a wide range of alcohols or phenols to produce a diverse library of ester derivatives. researchgate.net This two-step method is often preferred for its higher yields and applicability to a broader scope of alcohols, including those that are sterically hindered.

Amidation: The synthesis of amides from this compound follows a similar strategy. The direct condensation of the dicarboxylic acid with amines requires high temperatures and can be inefficient. nih.gov Therefore, the use of coupling agents or the conversion to a reactive intermediate is standard practice. lookchemmall.comresearchgate.net The diacyl chloride intermediate, prepared as described above, readily reacts with primary or secondary amines to form the corresponding diamides. researchgate.net Alternatively, a plethora of modern coupling agents can facilitate the direct amidation under milder conditions. lookchemmall.comresearchgate.net Reagents such as (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have been shown to be effective for the chemoselective amidation of carboxylic acids. lookchemmall.comresearchgate.net These methods allow for the introduction of a vast array of amine-containing fragments, leading to significant structural and functional diversification. nih.gov

The strategic application of these reactions allows for the creation of libraries of derivatives with fine-tuned properties. For example, introducing long alkyl chains via esterification can increase lipophilicity, while incorporating polar amine groups through amidation can enhance aqueous solubility.

| Derivative Type | Reactant | Potential Product Name | Synthetic Approach |

|---|---|---|---|

| Ester | Methanol | Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate | Fischer Esterification or Diacyl Chloride Route |

| Ester | Ethanol | Diethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate | Fischer Esterification or Diacyl Chloride Route |

| Amide | Aniline | 1-Ethyl-N3,N5-diphenyl-1H-pyrazole-3,5-dicarboxamide | Diacyl Chloride Route or Coupling Agent |

| Amide | Benzylamine | N3,N5-Dibenzyl-1-ethyl-1H-pyrazole-3,5-dicarboxamide | Diacyl Chloride Route or Coupling Agent |

| Mixed | Glycine ethyl ester | Diethyl 2,2'-((1-ethyl-1H-pyrazole-3,5-dicarbonyl)bis(azanediyl))diacetate | Coupling Agent |

Introduction of Diverse Substituents for Targeted Properties

Beyond modifying the carboxylic acid groups, the pyrazole core itself can be functionalized to introduce diverse substituents, thereby tailoring the molecule's electronic, steric, and bioactive properties. ontosight.ainih.gov The primary site for electrophilic substitution on the 1-substituted pyrazole ring is the C4 position, which possesses the highest electron density. This reactivity allows for the strategic installation of a variety of functional groups.

Common electrophilic substitution reactions applicable to the pyrazole nucleus include:

Halogenation: Introduction of chloro, bromo, or iodo groups at the C4 position can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent. These halogenated derivatives are not only valuable for their potential biological activity but also serve as versatile synthetic handles for further modifications via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group at the C4 position. The electron-withdrawing nature of the nitro group significantly alters the electronic properties of the pyrazole ring. Furthermore, the nitro group can be readily reduced to an amino group, providing a point for further derivatization, such as amidation or the formation of sulfonamides.

Formylation: Vilsmeier-Haack conditions (using reagents like POCl₃ and DMF) can be employed to introduce a formyl (aldehyde) group at the C4 position. hilarispublisher.com This aldehyde is a versatile functional group that can participate in various subsequent reactions, including reductive amination, Wittig reactions, and condensation reactions to build more complex structures.

The introduction of these substituents is a key strategy for optimizing the properties of the core molecule for specific applications. For instance, in drug discovery, adding lipophilic groups can enhance membrane permeability, while incorporating hydrogen bond donors or acceptors can improve target binding affinity. nih.gov

| Substituent | Typical Reagent | Targeted Property / Subsequent Use |

|---|---|---|

| Bromo (-Br) | N-Bromosuccinimide (NBS) | Handle for Suzuki, Stille, or Heck cross-coupling reactions to introduce aryl or vinyl groups. |

| Nitro (-NO₂) | HNO₃/H₂SO₄ | Modifies electronic properties; can be reduced to an amino group for further functionalization. |

| Formyl (-CHO) | POCl₃/DMF | Versatile intermediate for condensation, oxidation to a carboxylic acid, or reduction to an alcohol. |

| Amino (-NH₂) | Reduction of a nitro group (e.g., with SnCl₂ or H₂/Pd) | Acts as a nucleophile or a basic center; can be acylated or diazotized. |

Synthesis of Fused Heterocyclic Architectures Incorporating the Pyrazole Core

The dicarboxylic acid functionality of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. mdpi.com By reacting the two carboxylic acid groups (or their activated derivatives) with bifunctional reagents, new rings can be annulated onto the pyrazole core, leading to rigid, planar, and structurally complex molecules. These fused architectures are of significant interest in medicinal chemistry and materials science due to their unique conformational constraints and extended π-systems.

A common strategy involves the cyclocondensation of the pyrazole dicarboxylic acid or its corresponding diester with various dinucleophiles. For example:

Reaction with Hydrazines: Condensation with hydrazine hydrate or substituted hydrazines can lead to the formation of pyrazolopyridazine derivatives. This involves the formation of a dihydrazide intermediate followed by cyclization.

Reaction with Diamines: Treatment with diamines, such as o-phenylenediamine, can yield fused pyrazolobenzodiazepine systems.

Reaction with Hydroxylamine (B1172632): Condensation with hydroxylamine could potentially lead to the formation of fused pyrazolo-oxazine derivatives.

These reactions significantly expand the chemical space accessible from the parent dicarboxylic acid. The resulting fused systems often exhibit distinct biological activities and photophysical properties compared to their monocyclic precursors. For example, the Knoevenagel condensation of related pyrazolone (B3327878) derivatives with formylchromones has been used to generate complex fused systems like tetrahydropyrazolo[3,4-c]pyrazoles. nih.gov This highlights the utility of the pyrazole framework in constructing diverse and elaborate molecular architectures.

| Bifunctional Reagent | Resulting Fused Ring System | General Structure Name |

|---|---|---|

| Hydrazine Hydrate (N₂H₄·H₂O) | Pyridazine | Ethyl-dihydropyrazolo[3,4-d]pyridazinedione |

| o-Phenylenediamine | Diazepine | Ethyl-pyrazolo[3,4-b] ontosight.aiontosight.aibenzodiazepinedione |

| Ethanolamine | Oxazepine | Ethyl-pyrazolo[3,4-f] ontosight.aimdpi.comoxazepinedione |

| Ethylenediamine | Diazepine | Ethyl-tetrahydropyrazolo[3,4-f] ontosight.aimdpi.comdiazepinedione |

Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 1h Pyrazole 3,5 Dicarboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution NMR spectroscopy is an indispensable tool for confirming the covalent framework of 1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid. By analyzing the chemical shifts, coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen atoms within the molecule. For the parent compound, 1H-pyrazole-3,5-dicarboxylic acid, a characteristic singlet is observed for the proton at the 4-position of the pyrazole (B372694) ring, typically appearing around δ 7.07-7.15 ppm chemicalbook.comchemicalbook.com. For this compound, this C4-H proton signal is expected in a similar region. The key difference would be the appearance of signals corresponding to the N-ethyl group. This would manifest as a quartet for the methylene (B1212753) (-CH₂) protons, likely in the range of δ 4.1-4.4 ppm, and a triplet for the methyl (-CH₃) protons, expected further upfield around δ 1.3-1.5 ppm doi.org. The acidic protons of the two carboxylic acid groups would produce a broad singlet at a significantly downfield chemical shift, typically >12 ppm, though this signal can be exchangeable and is sometimes not observed.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. For pyrazole derivatives, the carbon atoms of the heterocyclic ring show distinct resonances. Based on data from related structures, the C3 and C5 carbons, being attached to the electron-withdrawing carboxylic acid groups, are expected to resonate downfield doi.org. The C4 carbon would appear at a more upfield position. The introduction of the ethyl group at the N1 position would result in two additional signals corresponding to the methylene and methyl carbons. The carbons of the carboxylic acid groups (-COOH) would have the most downfield chemical shifts in the spectrum.

The following table summarizes the predicted NMR data for this compound.

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| -CH₂- (Ethyl) | ~4.2 (quartet) | ~45-50 |

| -CH₃ (Ethyl) | ~1.4 (triplet) | ~14-16 |

| C4-H (Pyrazole) | ~7.1 (singlet) | ~110-115 |

| C3, C5 (Pyrazole) | - | ~140-150 |

| -COOH | >12 (broad singlet) | ~160-165 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by the vibrations of the carboxylic acid groups. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. A sharp and intense absorption peak corresponding to the C=O (carbonyl) stretching vibration would be prominent around 1700 cm⁻¹ researchgate.net. Other significant absorptions would include C-O stretching and O-H bending vibrations. The pyrazole ring itself contributes to a series of bands in the fingerprint region (below 1600 cm⁻¹), corresponding to C=N, N-N, and C-C stretching, as well as ring deformation modes researchgate.netthieme-connect.com. The presence of the ethyl group would add characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1460 cm⁻¹ and 1380 cm⁻¹. A key difference from the parent 1H-pyrazole-3,5-dicarboxylic acid is the expected absence of N-H stretching and bending vibrations, which confirms the substitution at the N1 position researchgate.net.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretching vibration is also observable in the Raman spectrum. The symmetric vibrations of the pyrazole ring are often strong in Raman spectra, providing a characteristic signature for the heterocyclic core researchgate.net.

The table below lists the expected characteristic vibrational frequencies for the compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H stretch | 2500-3300 (broad) | Carboxylic Acid |

| C-H stretch | 2850-2980 | Ethyl Group |

| C=O stretch | 1680-1720 (strong) | Carboxylic Acid |

| C=N/C=C stretch | 1500-1600 | Pyrazole Ring |

| C-H bend | 1380-1460 | Ethyl Group |

| C-O stretch / O-H bend | 1200-1300 | Carboxylic Acid |

Mass Spectrometry for Molecular Composition Verification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental composition of a compound. For this compound (molecular formula C₇H₈N₂O₄), the expected exact molecular weight is approximately 184.0484 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 184. Subsequent fragmentation would likely proceed through characteristic pathways for dicarboxylic acids and N-alkylated heterocyles. Common fragmentation patterns would include the loss of a hydroxyl radical (-OH, M-17), a carboxyl group (-COOH, M-45), and carbon dioxide (-CO₂, M-44) from the carboxylic acid moieties chemicalbook.com. Fragmentation of the ethyl group could lead to the loss of an ethyl radical (-C₂H₅, M-29) or ethene (-C₂H₄, M-28) via rearrangement.

The following table outlines the predicted major fragments for this compound in mass spectrometry.

| m/z Value | Predicted Fragment Ion | Description |

|---|---|---|

| 184 | [C₇H₈N₂O₄]⁺ | Molecular Ion (M⁺) |

| 167 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 155 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 140 | [M - CO₂]⁺ | Loss of carbon dioxide |

| 139 | [M - COOH]⁺ | Loss of a carboxyl group |

| 112 | [M - COOH - HCN]⁺ | Further fragmentation of the pyrazole ring |

Single-Crystal X-ray Diffraction for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, the structure of its parent compound, 1H-pyrazole-3,5-dicarboxylic acid monohydrate, has been solved, providing a robust model for understanding the solid-state behavior of its derivatives researchgate.net. The parent compound crystallizes in the monoclinic space group P2₁/c, with unit cell parameters that define the dimensions of the repeating unit in the crystal lattice. This foundational data allows for detailed analysis of its packing and intermolecular forces.

The study of crystal packing reveals how individual molecules assemble into a stable, ordered, three-dimensional structure. This self-assembly is driven by non-covalent intermolecular forces. In the crystal structure of 1H-pyrazole-3,5-dicarboxylic acid monohydrate, the molecules are organized into one-dimensional chains researchgate.net. This specific arrangement is dictated by a network of hydrogen bonds.

For the 1-Ethyl derivative, the fundamental change is the replacement of the N-H hydrogen bond donor with a non-donating ethyl group. This would prevent the formation of the specific N-H···O hydrogen bonds that define the chain structure in the parent compound. Consequently, the supramolecular assembly of this compound would be different. It is highly probable that the crystal packing would be dominated by the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. These dimers would then act as building blocks, potentially assembling into layered sheets or other complex networks.

Intermolecular interactions, particularly hydrogen bonds, are the primary driving force in the crystal engineering of carboxylic acids.

In the crystal structure of 1H-pyrazole-3,5-dicarboxylic acid monohydrate, two principal types of hydrogen bonds are observed:

O-H···O Bonds: Strong hydrogen bonds form between the carboxylic acid groups of adjacent molecules.

N-H···O Bonds: The N-H group of the pyrazole ring acts as a hydrogen bond donor, interacting with an oxygen atom from a neighboring molecule researchgate.net.

These interactions work in concert to build the observed one-dimensional chain motif.

Theoretical and Computational Chemistry Applied to 1 Ethyl 1h Pyrazole 3,5 Dicarboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to modern chemical research, providing a framework for predicting molecular properties. Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy, making it suitable for studying relatively complex organic molecules. DFT calculations are employed to determine the electronic structure, optimized geometry, and vibrational frequencies of molecules, forming the basis for predicting their chemical behavior. bohrium.comresearchgate.netnih.gov

Electronic Structure Characterization and Reactivity Prediction

The electronic structure of a molecule, specifically the distribution of electrons in its molecular orbitals, governs its reactivity. DFT calculations are used to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For pyrazole (B372694) derivatives, these calculations help in understanding how substituents influence the electronic properties of the ring. In 1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid, the electron-donating ethyl group at the N1 position and the electron-withdrawing carboxylic acid groups at the C3 and C5 positions create a unique electronic profile. Quantum chemical calculations can precisely map this influence, predicting sites susceptible to electrophilic or nucleophilic attack. For instance, studies on similar pyrazole carboxylic acids have shown that such calculations can confirm the molecular structure and provide significant information on the chemical reactivity of functional sites. nih.gov

Below is a representative data table of electronic properties calculated for a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, using DFT at the B3LYP/6-31G(d) level, which illustrates the type of data generated in such studies.

| Parameter | Calculated Value (Gas Phase) | Description |

|---|---|---|

| EHOMO (eV) | -6.78 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| ELUMO (eV) | -1.85 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) (eV) | 4.93 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

| Dipole Moment (Debye) | 3.54 | Measure of the overall polarity of the molecule. |

This table presents theoretical data for a model compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, to illustrate the outputs of DFT calculations. nih.gov

Energetic Analysis of Conformational States

Molecules with rotatable single bonds can exist in various spatial arrangements known as conformations. This compound has several such bonds, leading to different conformational states. The primary sources of conformational isomerism are the rotation of the two carboxylic acid groups relative to the pyrazole ring and the rotation of the N-ethyl group.

| Conformer | Relative Energy (kJ/mol) | Description of Carboxylic Group Orientations |

|---|---|---|

| Conformer A (Global Minimum) | 0.00 | Planar, with intramolecular H-bond between COOH at C5 and N2 of the ring. |

| Conformer B | +5.2 | COOH at C5 rotated 180 degrees, breaking the intramolecular H-bond. |

| Conformer C | +8.7 | Both COOH groups rotated out of the plane of the pyrazole ring. |

This table provides a hypothetical energetic analysis for plausible conformers of this compound to illustrate the expected outcomes of such a study.

Tautomeric Equilibrium Studies within the this compound System

Tautomerism is a phenomenon where a molecule exists as a mixture of two or more interconvertible isomers, known as tautomers, which differ in the position of a proton. This process is crucial in heterocyclic chemistry as different tautomers can exhibit distinct chemical and physical properties. nih.gov

Investigation of Prototropic Annular Tautomerism

Prototropic annular tautomerism is a characteristic feature of N-unsubstituted pyrazoles. It involves the migration of a proton between the two adjacent nitrogen atoms (N1 and N2) of the pyrazole ring. This equilibrium is a key aspect of the chemistry of many pyrazole derivatives, influencing their reactivity and structure. nih.govfu-berlin.de

However, for This compound, prototropic annular tautomerism is not possible . The presence of a chemically stable ethyl group covalently bonded to the N1 nitrogen atom prevents the migration of a proton to the N2 position. The N1 position is "blocked," and therefore, the molecule is locked as a 1H-pyrazole derivative. Any tautomerism in this specific system would be restricted to other forms, such as the keto-enol tautomerism of the carboxylic acid groups, which is not a significant equilibrium for simple carboxylic acids under standard conditions.

Solvation Effects on Tautomer Preference

While annular tautomerism is absent in this compound, solvents can still play a critical role in influencing the molecule's properties, particularly its conformational equilibrium. The relative stability of different conformers can be significantly altered by the surrounding solvent medium.

| Conformer | Relative Energy in Gas Phase (kJ/mol) | Relative Energy in Water (PCM) (kJ/mol) | Comment |

|---|---|---|---|

| Conformer A (Intramolecular H-bond) | 0.00 | +2.5 | Stabilized in gas phase; less favored in water due to competition with solvent H-bonds. |

| Conformer B (No Intramolecular H-bond) | +5.2 | 0.00 | Stabilized in water through strong intermolecular H-bonding with solvent molecules. |

This table presents a hypothetical analysis of solvation effects on the conformational equilibrium of this compound.

Molecular Modeling and Simulation for Ligand Behavior Prediction

This compound possesses structural features that make it a potent candidate as a ligand for coordinating with metal ions or binding to biological macromolecules. The two carboxylic acid groups provide excellent metal-binding sites (chelating groups), and the pyrazole ring itself can participate in various non-covalent interactions. Molecular modeling and simulation are indispensable tools for predicting and analyzing how this molecule might behave as a ligand.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or a metal complex). researchgate.netresearchgate.net This method involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their steric and energetic complementarity. For this compound, docking could be used to predict its binding mode to a specific enzyme's active site, identifying key interactions such as hydrogen bonds and electrostatic interactions. researchgate.net

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. MD simulations model the atomic motions of the system over time, allowing for the assessment of the stability of the predicted binding pose and the flexibility of the complex. researchgate.net Such simulations are crucial for understanding the dynamic nature of molecular recognition and for refining the design of ligands with improved binding affinity and selectivity. The study of coordination complexes built from pyrazole-dicarboxylic acids demonstrates their utility as building blocks for metal-organic frameworks, where computational modeling can help predict the resulting structures. acs.orgrsc.org

Coordination Chemistry and Metal Organic Frameworks Mofs Based on 1 Ethyl 1h Pyrazole 3,5 Dicarboxylic Acid Ligands

Design Principles for Metal-Organic Framework Linkers

1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid is a multidentate ligand, capable of binding to metal centers through both the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atoms of the two carboxylate groups. nih.gov This dual functionality is crucial for forming stable, high-dimensional networks.

Carboxylate Groups: The two carboxylate groups at the 3- and 5-positions are the primary coordination sites. They can adopt various binding modes with metal ions, including monodentate, bidentate chelating, and bidentate bridging. This versatility allows the ligand to connect multiple metal centers, forming secondary building units (SBUs) that dictate the framework's topology.

Pyrazole Ring: The pyrazole ring offers additional coordination points through its nitrogen atoms. While the N1 position is blocked by the ethyl group, the N2 nitrogen atom remains available to coordinate with a metal ion. This capability allows the pyrazole moiety to act as a linker or bridge between metal centers, contributing to the structural diversity and stability of the resulting MOFs. nih.gov The combination of hard carboxylate oxygen donors and softer pyrazole nitrogen donors allows for coordination with a wide range of metal ions. unibo.it

The interplay between these coordination sites enables the formation of diverse structures, from simple dimers to complex three-dimensional frameworks. nih.gov

The ethyl group at the N1 position of the pyrazole ring plays a significant, albeit indirect, role in the formation of coordination polymers. While not directly involved in coordination, it influences the ligand's properties and the resulting framework in several key ways:

Steric Influence: The ethyl group introduces steric bulk compared to an unsubstituted pyrazole (1H-pyrazole-3,5-dicarboxylic acid). This steric hindrance can direct the self-assembly process, preventing certain coordination geometries and favoring others. It can influence the angle and rotation of the ligand relative to the metal centers, thereby guiding the final topology of the framework. In some cases, steric clashes can thwart the formation of certain cluster types that are common with smaller or no N-substituents. rsc.org

Solubility and Crystallization: The presence of the nonpolar ethyl group can alter the ligand's solubility in different solvents, which is a critical parameter in the synthesis of MOFs. This change in solubility can affect the kinetics of crystal growth, influencing crystal size, morphology, and even the resulting phase.

Modulation of Pore Environment: Once the framework is formed, the ethyl groups project into the pores or channels. This functionalization of the pore surface can modify the framework's properties, such as its affinity for specific guest molecules (e.g., for gas sorption or separation applications) by creating a more hydrophobic environment.

Electronic Effects: Alkyl groups are weakly electron-donating. The ethyl group can slightly modify the electron density of the pyrazole ring, which in turn can subtly influence the coordination strength of the N2 nitrogen and the carboxylate groups.

Synthesis of Coordination Polymers and MOFs Utilizing this compound

The synthesis of MOFs from pyrazole-dicarboxylate linkers typically employs methods that facilitate the controlled self-assembly of the organic ligand and metal ions into a crystalline lattice.

Hydrothermal and solvothermal syntheses are the most common techniques for producing high-quality MOF crystals. researchgate.net These methods involve heating a mixture of the ligand, a metal salt, and a solvent (water for hydrothermal, an organic solvent for solvothermal) in a sealed vessel at elevated temperatures (typically between 80°C and 200°C).

The elevated pressure and temperature facilitate the dissolution of reactants and promote the crystallization of the thermodynamically stable framework. The choice of solvent is crucial as it can act as a template, influencing the final structure. For instance, solvents like N,N-dimethylformamide (DMF) or diethylformamide (DEF) are frequently used and can sometimes be found coordinated to the metal centers or trapped within the pores of the resulting MOF. rsc.orgresearchgate.net

Table 1: Representative Conditions for Solvothermal Synthesis of Pyrazole-Carboxylate MOFs

| Metal Salt Precursor | Ligand System | Solvent | Temperature (°C) | Resulting Framework Dimensionality |

|---|---|---|---|---|

| Zn(NO₃)₂·6H₂O | Pyrazole-dicarboxylate derivative | DMF/H₂O | 100 - 120 | 3D |

| Cd(NO₃)₂·4H₂O | Pyrazole-dicarboxylate derivative | DMF/Ethanol (B145695) | 120 - 150 | 2D or 3D |

| MnCl₂·4H₂O | Pyrazole-dicarboxylate derivative | DEF/H₂O | 140 | 3D |

| Cu(NO₃)₂·3H₂O | Pyrazole-dicarboxylate derivative | DMF/Acetonitrile | 80 - 100 | 1D, 2D, or 3D |

This table presents typical conditions based on analogous pyrazole-dicarboxylate systems, as specific data for the 1-ethyl derivative is not available.

In recent years, more environmentally friendly synthesis methods have been explored for MOF production. Mechanochemical synthesis, which involves grinding the solid reactants together, often with a minimal amount of liquid (liquid-assisted grinding), is a promising green alternative. This method can significantly reduce or eliminate the need for bulk solvents, lower reaction temperatures, and shorten reaction times. It is a scalable process that can yield MOF materials that are sometimes inaccessible through conventional solvothermal routes.

Structural Diversity and Topologies of Resultant Frameworks

The use of pyrazole-dicarboxylate linkers leads to a remarkable diversity of structural architectures, ranging from one-dimensional (1D) chains to complex three-dimensional (3D) frameworks. rsc.org The final topology is a result of the coordination preferences of the metal ion, the geometry of the ligand, and the reaction conditions.

For a ligand like this compound, the combination of a five-membered heterocyclic ring with two carboxylate groups can lead to the formation of various secondary building units (SBUs). For example, reactions with transition metals like copper or zinc often yield paddlewheel-type dinuclear clusters where four carboxylate groups from four different ligands bridge two metal ions. rsc.org These SBUs can then be connected by the pyrazole part of the ligand to form extended layers or 3D frameworks.

The flexibility of the N-ethyl group allows for some conformational freedom, which can lead to the formation of different framework topologies, including interpenetrated networks. The specific connectivity of the ligand and the geometry of the metal SBU determine the final net topology, with common examples for related linkers including pcu , rtl , and nbo nets. mdpi.com The structural outcome can be highly sensitive to subtle changes in synthesis conditions, such as temperature, solvent, or the presence of modulating agents. rsc.org

Dimensionality and Connectivity Analysis of Coordination Architectures

The dimensionality of coordination polymers constructed from pyrazole-dicarboxylic acid ligands is highly tunable, influenced by factors such as the choice of metal ion, solvent system, and the presence of ancillary ligands. Research on the parent 1H-pyrazole-3,5-dicarboxylic acid ligand demonstrates its versatility in forming architectures ranging from one-dimensional (1D) chains to complex three-dimensional (3D) frameworks.

For instance, the reaction of pyridine-3,5-dicarboxylic acid with various divalent transition metals has yielded a diverse array of structures. Depending on the reaction templates used, the resulting frameworks can be 0D binuclear complexes, 1D chains, 2D polymeric layers, or 3D coordination polymers. rsc.org This structural diversity highlights the ligand's flexible coordination behavior. Similarly, MOFs constructed from the related ligand 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid with metals like Zn(II), Ba(II), Cd(II), and Cu(II) have been shown to form robust 3D frameworks. rsc.org The connectivity of these networks is dictated by the coordination modes of the carboxylate groups and the pyrazole nitrogen atoms, leading to varied topologies and properties.

Pore Environment Characterization and Surface Area Studies

A notable example is the aluminum-based MOF known as Al-3.5-PDA or MOF-303, which is built from a pyrazole dicarboxylate linker. researchgate.net This material is reported to be a porous and water-stable framework. researchgate.net Nitrogen adsorption-desorption isotherms are commonly used to determine the specific surface area (often calculated using the Brunauer–Emmett–Teller, BET, method) and pore volume of such materials. researchgate.net The chemical nature of the pore surfaces in pyrazolate-based MOFs can be tailored; for example, uncoordinated Lewis basic pyrazole nitrogen atoms within the pores can create specific binding sites for guest molecules like CO₂. rsc.org The introduction of an ethyl group on the pyrazole ring could further modify the hydrophobicity and steric environment of the pores, potentially influencing the framework's adsorption characteristics.

Functional Applications of this compound-Based MOFs

The functional applications of MOFs derived from pyrazole-dicarboxylic acid ligands are diverse, spanning catalysis, gas separation, chemical sensing, and luminescence. The specific functionalization of the ligand, such as the addition of an ethyl group, can fine-tune these properties.

Catalytic Activity in Organic Transformations (e.g., C-H Activation)

While there is no specific research on C-H activation using MOFs from this compound, the broader family of pyrazolate-based MOFs has shown significant promise as heterogeneous catalysts for various organic reactions. The well-defined active sites, high surface area, and tunable pore environments of these materials make them attractive for catalysis.

For example, a novel nitrogen-rich Zn(II) MOF has demonstrated notable catalytic activity in CO₂ cycloaddition reactions with epoxides to produce cyclic carbonates. mdpi.com The catalytic performance is attributed to the synergistic effect of the MOF's structural features and the presence of accessible active sites. mdpi.com In another study, a Zn-citric acid-based MOF was shown to be a highly efficient and reusable catalyst for the synthesis of pyranopyrazoles and 5-substituted 1H-tetrazoles. researchgate.net These examples underscore the potential of pyrazole-based MOFs to catalyze important organic transformations, suggesting that frameworks derived from the ethyl-substituted ligand could also exhibit valuable catalytic properties.

Gas Adsorption and Separation Research (e.g., CO₂ Capture)

Metal-organic frameworks are widely investigated for carbon capture due to their high porosity and tunable surface chemistry. rsc.org MOFs based on pyrazole-carboxylate linkers are particularly interesting because the uncoordinated nitrogen atoms on the pyrazole rings can act as Lewis basic sites, enhancing the affinity for acidic gases like CO₂. rsc.org

Studies on pillar-layered MOFs synthesized with a flexible carboxylate-pyrazole linker and Zn(II)/Cu(II) ions have demonstrated this principle. These materials show moderate CO₂ uptake, and their selectivity can be modulated by changing the metal center or the pillar ligand. rsc.org The relatively low isosteric heat of adsorption observed in these MOFs is advantageous, as it implies lower energy requirements for the regeneration of the adsorbent. rsc.org The functionalization of the pyrazole ligand, for instance with an ethyl group, could influence the electronic properties and steric environment of the pores, thereby affecting CO₂ adsorption capacity and selectivity.

Sensing Mechanisms and Performance (e.g., Nitrite (B80452) Detection)

A significant application of pyrazole-dicarboxylic acid-based MOFs is in the field of electrochemical sensing. A MOF synthesized from the parent ligand, pyrazole-3,5-dicarboxylic acid (H₃PDCA), and Nickel(II) ions has been successfully employed for the sensitive and selective detection of nitrite (NO₂⁻). bohrium.comresearchgate.net

The sensing mechanism relies on the electrocatalytic oxidation of nitrite on the surface of the Ni-PDCA modified electrode. The MOF's structure provides a high electroactive surface area and appreciable conductivity, which enhances the electrochemical performance. bohrium.comresearchgate.net Furthermore, a charge transfer mechanism between the nitrite ions and the ligand contributes to the sensor's high selectivity. bohrium.comresearchgate.net The sensor demonstrates a low detection limit, high sensitivity, and excellent stability, making it a promising candidate for monitoring nitrite in real-world samples like tap water. bohrium.comresearchgate.net

| Parameter | Value |

|---|---|

| Detection Limit (S/N = 3) | 0.052 µM |

| Sensitivity | 240 µA mM⁻¹ cm⁻² |

| Linear Range | 0.1 to 1000 µM |

| Response Time | < 5 seconds |

| Stability | > 28 days |

| Repeatability (RSD, n=10) | 0.87% |

| Reproducibility (RSD, n=4) | 0.67% |

Luminescence Properties in Lanthanide-Based Coordination Polymers

Lanthanide-based MOFs (Ln-MOFs) are renowned for their unique luminescence properties, which arise from the characteristic f-f electronic transitions of the lanthanide ions. The organic ligand plays a crucial role by acting as an "antenna," absorbing excitation energy and transferring it efficiently to the central lanthanide ion, which then emits light.

While research on Ln-MOFs specifically using this compound is not available, studies on other pyrazole-based carboxylate ligands demonstrate their effectiveness as antennas. For example, a novel pyrazole-based carboxylic ligand, 1-(carboxymethyl)-1H-pyrazole-3,5-dicarboxylic acid, has been used to assemble luminescent 2D and 3D MOFs with lanthanide ions. researchgate.net Similarly, a pyridyl-dicarboxylate ligand has been shown to effectively sensitize the characteristic red and green luminescence of Eu(III) and Tb(III) ions, respectively, within a 3D MOF architecture. rsc.org These findings suggest that this compound would also be a suitable ligand for constructing novel luminescent materials with potential applications in sensing, lighting, and anti-counterfeiting technologies.

Advanced Materials Science Applications of 1 Ethyl 1h Pyrazole 3,5 Dicarboxylic Acid Derivatives

Development of Polymeric and Hybrid Materials

The dicarboxylic acid functionality of 1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid makes it an ideal candidate for the construction of larger, more complex chemical architectures, including polymers and hybrid organic-inorganic structures.

The presence of two carboxylic acid groups allows this compound to act as a difunctional monomer in polycondensation reactions. This process can lead to the formation of various classes of polymers, such as polyesters and polyamides, by reacting with appropriate diol or diamine co-monomers. The pyrazole (B372694) ring, being an integral part of the polymer backbone, would impart specific properties to the resulting material, including thermal stability, rigidity, and potentially, unique electronic characteristics.

While direct examples of polymers synthesized from this compound are not extensively documented in publicly available research, the synthesis of coordination polymers using the parent compound, 1H-pyrazole-3,5-dicarboxylic acid, is well-established. acs.orgrsc.org These coordination polymers are formed by the reaction of the dicarboxylic acid with metal ions, creating extended networks. acs.orgrsc.org The principles of these syntheses can be extended to envision the formation of purely organic polymers.

Table 1: Potential Polymer Classes from this compound

| Polymer Class | Co-monomer | Potential Polymer Backbone Feature |

| Polyester | Diol (e.g., ethylene (B1197577) glycol) | Ester linkages with pyrazole rings |

| Polyamide | Diamine (e.g., hexamethylenediamine) | Amide linkages with pyrazole rings |

| Coordination Polymer | Metal Salt (e.g., Zinc Acetate) | Metal-carboxylate coordination bonds |

Organic-inorganic hybrid materials are compounds that integrate organic and inorganic components at the molecular or nanoscale level, often exhibiting properties that are a combination of both constituents. nih.gov The carboxylic acid groups of this compound are excellent coordinating sites for metal ions, making it a prime candidate for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. nih.govrsc.org

These hybrid structures are crystalline materials with well-defined pores and high surface areas, making them suitable for applications in gas storage, catalysis, and sensing. The ethyl group on the pyrazole ring could influence the framework's topology and pore environment, potentially leading to materials with tailored properties. For instance, lanthanide complexes with pyrazole-dicarboxylate ligands have been shown to form coordination polymers with interesting luminescent properties. researchgate.net The incorporation of this compound into such frameworks could lead to novel luminescent hybrid materials.

Research on the parent compound, 1H-pyrazole-3,5-dicarboxylic acid, has demonstrated its ability to form coordination polymers with various metal ions, including cadmium and lead, resulting in structures with diverse dimensionalities and luminescent properties. researchgate.netresearchgate.net It is reasonable to extrapolate that the ethyl-substituted derivative would exhibit similar reactivity, with the ethyl group providing a degree of steric influence on the final structure.

Optoelectronic Materials Research

The conjugated π-system of the pyrazole ring is a key feature that suggests the potential of its derivatives in optoelectronic applications. These materials interact with light and electric fields, making them suitable for use in devices such as LEDs, solar cells, and sensors.

The electronic properties of pyrazole-based compounds are largely determined by the arrangement of their molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the band gap, dictates the wavelength of light the material can absorb and emit.

Substituents on the pyrazole ring can significantly alter the HOMO and LUMO energy levels. The ethyl group in this compound, being an electron-donating group, would be expected to raise the energy of the HOMO, potentially leading to a smaller band gap compared to the unsubstituted parent acid. This could shift the absorption and emission spectra to longer wavelengths.

Studies on related pyrazole derivatives have shown their utility in optoelectronic materials. For example, polymers containing substituted pyrazoles have been investigated for their optoelectronic properties. researchgate.net Furthermore, lanthanide complexes of pyrazole-based ligands have been shown to exhibit characteristic metal-centered fluorescence, indicating efficient energy transfer from the ligand to the metal ion. nih.gov This "antenna effect" is crucial for the development of luminescent materials for applications in lighting and displays. The investigation of lanthanide complexes with this compound could yield materials with interesting photoluminescent properties. nih.gov

Table 2: Predicted Influence of Substituents on Optoelectronic Properties of Pyrazole Dicarboxylates

| Substituent at N1 | Effect on HOMO/LUMO | Predicted Impact on Absorption/Emission |

| Hydrogen (H) | Baseline | Reference for comparison |

| Ethyl (C2H5) | Raises HOMO energy | Red-shift (longer wavelength) |

| Phenyl (C6H5) | Extends π-conjugation | Significant red-shift |

Research on coordination polymers of other pyrazole-carboxylic acid derivatives has demonstrated their potential as luminescent sensors for the detection of various ions and small molecules. rsc.org The electronic properties endowed by the pyrazole ring, combined with the coordinating ability of the dicarboxylic acid groups, make this compound a promising building block for the development of new functional materials in the field of optoelectronics.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future synthesis of 1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid is poised to embrace greener and more efficient methodologies. Current synthetic strategies for analogous N-alkylated pyrazole (B372694) dicarboxylic acids often involve multi-step procedures that may utilize hazardous reagents and generate significant waste. A promising avenue for future research lies in the development of one-pot or tandem reactions that streamline the synthesis process. For instance, a potential sustainable route could involve the direct N-alkylation of a pyrazole-3,5-dicarboxylate ester using green alkylating agents like diethyl carbonate, followed by a mild hydrolysis step.

Furthermore, the principles of green chemistry, such as the use of renewable solvents, catalyst-free conditions, or mechanochemical synthesis, are yet to be extensively applied to the production of this specific linker. researchgate.netrsc.org Research into microwave-assisted or ultrasonication-assisted synthesis could significantly reduce reaction times and energy consumption. ijsrch.com A plausible synthetic approach for a related compound, diethyl 1-(2-bromo-ethyl)-1H-pyrazole-3,5-dicarboxylate, involves the reaction of diethyl 3,5-pyrazoledicarboxylate with 1,2-dibromoethane (B42909) in the presence of a base. chemicalbook.com This suggests that a similar N-alkylation strategy with an ethylating agent could be a viable route to the diethyl ester precursor of this compound. Subsequent hydrolysis would then yield the target dicarboxylic acid. The exploration of enzymatic catalysis could also offer a highly selective and environmentally benign alternative to traditional chemical methods.

Integration with Advanced Characterization Techniques (e.g., operando studies)

To fully unlock the potential of MOFs constructed from this compound, it is imperative to move beyond conventional characterization techniques. While powder X-ray diffraction and gas sorption analysis provide essential structural and porosity information, a deeper understanding of the dynamic processes occurring within these materials under operational conditions is crucial. This is where advanced, in-situ and operando characterization techniques will play a pivotal role. ibm.combris.ac.uk

Operando spectroscopy, for instance, allows for the real-time monitoring of the chemical and physical changes within a MOF during a catalytic reaction or gas adsorption/desorption cycle. rsc.orgensicaen.fr Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy (XAS) can provide invaluable insights into the host-guest interactions, the activation of metal centers, and the transformation of adsorbed molecules. nih.govacs.orgrsc.org For MOFs incorporating the 1-Ethyl-1H-pyrazole-3,5-dicarboxylate linker, operando studies could elucidate how the ethyl group influences the binding of guest molecules within the pores or how the electronic properties of the pyrazole ring contribute to the catalytic activity of the metal nodes. scienceopen.com These studies are essential for establishing structure-property relationships and for the rational design of improved materials.

Rational Design of Next-Generation MOFs with Enhanced Functionality

The unique structural attributes of this compound—a bent dicarboxylate linker with an N-alkyl functional group—provide a versatile platform for the rational design of next-generation MOFs. The ethyl group can introduce a degree of hydrophobicity into the pores, which could be advantageous for applications such as the selective adsorption of nonpolar molecules or for enhancing the stability of the MOF in aqueous environments.

Computational modeling and design will be instrumental in predicting the topologies and properties of MOFs based on this linker before their synthesis. nih.govnih.govresearchgate.netresearchgate.netmdpi.com By employing density functional theory (DFT) and molecular dynamics (MD) simulations, researchers can screen for potential framework structures with desired pore sizes, shapes, and chemical environments. This computational-first approach can significantly accelerate the discovery of new materials with enhanced functionalities for specific applications, such as carbon capture, catalysis, or chemical sensing. researchgate.netresearchgate.netmdpi.com For example, the pyrazolate moieties, in conjunction with open metal sites, have been shown to be effective for the capture of formaldehyde, suggesting that MOFs with the 1-Ethyl-1H-pyrazole-3,5-dicarboxylate linker could be designed for targeted pollutant removal. researchgate.net

Interdisciplinary Research with Other Fields of Chemical Science

The potential applications of MOFs derived from this compound extend far beyond traditional materials chemistry, offering exciting opportunities for interdisciplinary research. In the field of catalysis, the presence of both Lewis acidic metal centers and potentially basic nitrogen sites on the pyrazole ring could lead to bifunctional catalysts for a range of organic transformations. researchgate.net The defined porous structure of these MOFs could also impart size and shape selectivity to catalytic reactions.

In the realm of sensing, the luminescence properties of MOFs can be modulated by the presence of specific analytes. rsc.orgnih.govnih.gov The incorporation of the 1-Ethyl-1H-pyrazole-3,5-dicarboxylate linker could lead to new luminescent MOF-based sensors for the detection of environmental pollutants or biologically important molecules. Furthermore, the biocompatibility of certain MOFs opens up avenues for biomedical applications, such as drug delivery and bioimaging. mdpi.comnih.govnih.govresearchgate.net The functionalization provided by the ethyl group could be exploited to tune the interactions of these MOFs with biological systems. Collaborative efforts between materials chemists, catalytic scientists, analytical chemists, and biomedical researchers will be key to realizing the full potential of these novel materials.

Q & A

Q. What are the standard synthetic routes for 1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid in laboratory settings?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazole derivatives. For example, analogous compounds like dimethyl esters are synthesized via condensation of ethyl acetoacetate with methylhydrazine under reflux conditions in ethanol, followed by esterification . Reaction optimization includes controlling temperature (e.g., 50–80°C), solvent selection (DMF, THF), and catalysts (e.g., NaN₃ for azide substitutions) to improve yield and purity . Post-synthesis purification often employs recrystallization from ethanol or CH₂Cl₂ extraction .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

- Methodological Answer :

- FT-IR and NMR : FT-IR identifies carboxyl (-COOH) and pyrazole ring vibrations, while ¹H/¹³C NMR spectra resolve proton environments (e.g., ethyl group signals at δ ~1.2–1.4 ppm) and carbon types .

- Single-crystal XRD : Critical for confirming molecular geometry and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) are widely used for refinement, leveraging high-resolution data to resolve bond lengths and angles (e.g., C=O bond ~1.21 Å) .

Q. How can researchers validate the purity of synthesized this compound?

- Methodological Answer : Purity is assessed via:

- Chromatography : TLC (Rf comparison) or HPLC with UV detection.

- Melting Point Analysis : Sharp melting points indicate high purity.

- Elemental Analysis : Matching experimental and theoretical C/H/N/O percentages .

Advanced Research Questions

Q. How do substituent electronic effects influence the coordination chemistry of this compound with lanthanides?

- Methodological Answer : The carboxylate groups act as chelating ligands, with electron-withdrawing substituents (e.g., -COOH) enhancing metal-binding affinity. Studies on lanthanide coordination polymers reveal that synthesis method (hydrothermal vs. solvothermal) impacts structural topology and thermal stability. Thermogravimetric analysis (TGA) and X-ray absorption spectroscopy (XAS) are used to correlate ligand structure with decomposition temperatures (e.g., ~250–400°C) .

Q. What strategies resolve discrepancies in reported thermal stability data for coordination polymers derived from this compound?

- Methodological Answer : Contradictions often arise from variations in synthesis conditions or crystallinity. To address this:

- Controlled Replication : Reproduce synthesis under identical conditions (solvent, temperature, molar ratios).

- Multi-Technique Validation : Combine TGA, differential scanning calorimetry (DSC), and powder XRD to assess phase purity and decomposition pathways .

- Computational Modeling : DFT calculations predict thermal behavior by analyzing bond dissociation energies .

Q. How can reaction pathways be optimized to minimize by-products during esterification of pyrazole-dicarboxylic acids?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity.

- Catalyst Screening : Acid catalysts (e.g., H₂SO₄) or coupling agents (DCC/DMAP) enhance esterification efficiency.

- In Situ Monitoring : Use HPLC or inline FT-IR to track reaction progress and terminate at optimal conversion .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The carboxylate groups stabilize transition states via resonance, while the ethyl group sterically hinders certain attack angles. Kinetic studies (e.g., varying nucleophile concentration) and isotopic labeling (¹⁸O in carboxyl groups) elucidate mechanisms. For example, ester hydrolysis follows a two-step nucleophilic acyl substitution, confirmed by pH-dependent rate constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.